N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S/c24-18(16-7-9-17(10-8-16)19-5-3-13-26-19)15-23-21(25)22(11-1-2-12-22)20-6-4-14-27-20/h3-10,13-14,18,24H,1-2,11-12,15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWCPMBUHKRWPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Compounds similar to N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide have shown promising antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating effectiveness through mechanisms such as membrane disruption and metabolic inhibition. A study reported that specific modifications in the structure significantly enhanced activity against Staphylococcus aureus and Escherichia coli.
Anticancer Potential : Research indicates that this compound may exhibit anticancer properties through multiple mechanisms:
- Induction of Apoptosis : Similar compounds have been found to activate caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Inhibiting key proteins involved in cell cycle regulation can lead to growth inhibition of tumors. A related study showed an IC50 value of 12 μM against the A549 lung cancer cell line, underscoring the importance of structural optimization for enhanced efficacy.
Biological Research Applications
Enzyme Inhibition : The compound's structure allows it to interact with various enzymes, potentially inhibiting metabolic pathways. This characteristic positions it as a candidate for anti-inflammatory or analgesic agents. Investigations into its effects on G Protein-Coupled Receptors (GPCRs) suggest it may modulate signaling pathways relevant to inflammation and pain management.
Antiviral Properties : There is emerging evidence supporting the antiviral potential of thiophene-containing compounds against RNA viruses. Specific substitutions on the furan ring have been shown to enhance activity against viral proteases, with selectivity indices greater than 10 in some cases.
Materials Science Applications
The unique electronic properties of this compound make it a candidate for advanced materials development. Its ability to form stable films and its photophysical properties are being explored for applications in organic electronics and photovoltaics.
Synthesis and Reaction Pathways
The synthesis typically involves multi-step organic reactions, including:
- Suzuki–Miyaura Coupling : This method is widely used for forming carbon-carbon bonds between aryl halides and boronic acids.
- Control of Reaction Conditions : Temperature and pH must be carefully managed to optimize yields. Solvents like dichloromethane or ethanol are commonly employed.
Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against Staphylococcus aureus; structural modifications enhance activity. |
| Anticancer Efficacy | Induces apoptosis in A549 cells; IC50 = 12 μM; highlights structural optimization benefits. |
| Antiviral Screening | Enhanced activity against RNA viruses; selectivity indices > 10 for specific derivatives. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Substitution: Furan vs. Thiophene
The compound’s thiophene and furan motifs are pivotal for comparison with analogs. For example:
- 2-Thiophenefentanyl (related to furanylfentanyl) replaces the furan oxygen with sulfur, altering lipophilicity and receptor-binding affinity due to sulfur’s larger atomic radius and polarizability .
- N-(2-Nitrophenyl)thiophene-2-carboxamide () and its furan analog (2NPFC ) exhibit differences in dihedral angles between aromatic rings (13.53° vs. 9.71° for thiophene and furan, respectively). The thiophene derivatives also show distinct C–S bond lengths (1.714–1.723 Å) compared to C–O bonds in furan (1.362–1.367 Å), impacting molecular packing and solubility .
Carboxamide Derivatives with Cyclic Moieties
- Compound 43 (): A cyclopropane-carboxamide with a thiophene-phenyl group. The absence of a hydroxyl group in Compound 43 may also diminish hydrogen-bonding capacity .
- Compound 17 (): A butanamide derivative with a thiophen-2-yl group. Its linear chain contrasts with the cyclopentane core of the target compound, affecting conformational flexibility and steric interactions .
Key Research Findings and Implications
- Solubility and Bioavailability: The hydroxyl group in the target compound may improve aqueous solubility relative to non-hydroxylated analogs like Compound 43, though this depends on the overall lipophilicity .
- Synthetic Challenges : The combination of multiple heterocycles and a hydroxyl group complicates synthesis, necessitating optimized conditions to avoid decomposition or low yields .
Q & A
Q. What synthetic methodologies are recommended for preparing N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide?
- Methodological Answer : A reflux-based approach using acetonitrile as the solvent is commonly employed for analogous carboxamide derivatives. For example, equimolar quantities of acyl chloride (e.g., furan-2-carbonyl chloride) and amine precursors can be refluxed for 3–6 hours under inert conditions. Purification typically involves recrystallization from the reaction solvent or gradient column chromatography. Yields and purity depend on stoichiometric control and reaction temperature optimization .
Q. What characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Assign signals for the hydroxyethyl group (δ ~4.2–4.5 ppm), thiophene protons (δ ~7.1–7.3 ppm), and furan ring protons (δ ~6.3–6.5 ppm).
- IR Spectroscopy : Confirm the presence of amide C=O (1650–1680 cm⁻¹), hydroxyl (-OH, 3200–3400 cm⁻¹), and aromatic C-H stretches.
- X-ray Crystallography : Resolve intramolecular interactions (e.g., hydrogen bonding between the amide N-H and furan oxygen) and dihedral angles between aromatic rings .
- Mass Spectrometry : Validate the molecular ion peak ([M+H]⁺) and fragmentation patterns using high-resolution MS.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (DFT or molecular dynamics simulations).
- Crystallographic Analysis : Use single-crystal X-ray diffraction to resolve ambiguities in bond lengths, angles, and planarity. For instance, intramolecular hydrogen bonds (e.g., N1⋯O3, 2.615 Å) may distort expected planarity in the carboxamide moiety, leading to discrepancies in solution-state NMR data .
- Dynamic Effects : Consider rotational barriers of the hydroxyethyl group, which may cause splitting or broadening of NMR signals. Variable-temperature NMR can clarify dynamic conformational changes .
Q. What experimental strategies optimize stereochemical outcomes in the synthesis of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Introduce enantiopure starting materials (e.g., (R)- or (S)-2-hydroxyethyl precursors) to control the stereochemistry of the hydroxyethyl group.
- Catalytic Asymmetric Synthesis : Utilize transition-metal catalysts (e.g., Ru or Rh complexes) for enantioselective C-C bond formation in the cyclopentane ring.
- Solvent/Additive Screening : Polar aprotic solvents (e.g., DMF or DMSO) may enhance stereoselectivity by stabilizing transition states. Additives like chiral amines or Lewis acids (e.g., ZnCl₂) can further bias reaction pathways .
Q. How do intramolecular interactions influence the compound’s conformational stability?
- Methodological Answer :
- Key Interactions :
- Hydrogen bonding between the amide N-H and furan O atom (distance ~2.6 Å).
- Steric hindrance between the thiophene and 4-(furan-2-yl)phenyl groups, leading to a dihedral angle of ~9.7° between aromatic rings .
- Impact on Bioactivity : Reduced planarity may affect binding affinity to biological targets. Molecular docking studies should account for these conformational constraints.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
